Formation of Dibromochloroacetamide in Drinking Water: A Technical Guide
Formation of Dibromochloroacetamide in Drinking Water: A Technical Guide
An in-depth examination of the chemical formation, influencing factors, and analytical methodologies for the emerging disinfection byproduct, dibromochloroacetamide.
Introduction
The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, the chemical disinfectants used, most commonly chlorine, can react with naturally present organic and inorganic matter in the source water to form a variety of unintended disinfection byproducts (DBPs). While some DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), are regulated, a growing number of emerging nitrogenous DBPs (N-DBPs) are of increasing concern due to their potential for greater toxicity. Among these, the haloacetamides (HAMs) represent a significant class, and dibromochloroacetamide (DBCAcAm) is a notable member due to its mixed halogen composition. This technical guide provides a comprehensive overview of the formation of dibromochloroacetamide in drinking water, aimed at researchers, scientists, and water quality professionals.
Precursors of Dibromochloroacetamide
The formation of dibromochloroacetamide is contingent on the presence of specific precursor compounds in the source water that react with disinfectants. These precursors are primarily nitrogen-containing organic molecules.
1. Amino Acids: A significant body of research has identified amino acids as major precursors to haloacetamides.[1] Specifically, amino acids such as aspartic acid, asparagine, tryptophan, tyrosine, and histidine have been shown to form various haloacetamides upon chlorination.[1][2] The presence of both a nitrogen source (the amine group) and a reactive organic structure makes them potent precursors.
2. Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. The nitrogenous components within NOM, including proteinaceous material and other nitrogen-containing functional groups, serve as a substantial reservoir of precursors for N-DBPs, including dibromochloroacetamide.[3]
3. Algal Organic Matter (AOM): In water bodies affected by algal blooms, AOM can be a significant contributor to DBP formation. Certain species of algae release nitrogen-rich compounds that can act as precursors to haloacetamides.
Formation Pathways of Dibromochloroacetamide
The formation of dibromochloroacetamide is a complex process involving the interplay of chlorine, bromide, and organic precursors. The key steps are outlined below.
1. Oxidation of Bromide: When chlorine is introduced into water containing bromide ions (Br-), it rapidly oxidizes the bromide to form hypobromous acid (HOBr).
Cl₂ + H₂O → HOCl + H⁺ + Cl⁻ HOCl + Br⁻ → HOBr + Cl⁻
Hypobromous acid is a more potent brominating agent than hypochlorous acid is a chlorinating agent, which explains the preferential formation of brominated DBPs even when bromide concentrations are relatively low compared to chloride.[3]
2. Reaction with Nitrogenous Precursors: Both hypochlorous acid and hypobromous acid can react with the nitrogenous precursors. The formation of the di-bromo, mono-chloro structure of dibromochloroacetamide suggests a series of substitution reactions on a precursor molecule. While the exact pathways for mixed haloacetamides are intricate and precursor-dependent, a generalized pathway can be considered.
3. Generalized Formation Scheme: The formation likely proceeds through intermediates such as haloacetonitriles, which can then be hydrolyzed to haloacetamides. For instance, the reaction of disinfectants with amino acids can lead to the formation of dihaloacetonitriles, which can subsequently hydrolyze to form dihaloacetamides. The presence of both chlorine and bromine allows for the formation of mixed-halogen species. Phenolic structures within natural organic matter can also serve as precursors for haloacetamides.[4][5]
The following diagram illustrates a generalized logical flow for the formation of DBCAcAm.
Factors Influencing Formation
Several factors during the water treatment process can significantly influence the formation of dibromochloroacetamide.
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Bromide Concentration: The concentration of bromide in the source water is a critical factor. Higher bromide levels lead to a greater formation of brominated DBPs, including dibromochloroacetamide.
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Disinfectant Type and Dose: The type of disinfectant used (e.g., chlorine vs. chloramine) and the applied dose will affect the formation of haloacetamides. Chloramination tends to produce higher concentrations of N-DBPs compared to chlorination.[6][7]
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pH: The pH of the water influences the speciation of both the disinfectants and the precursor molecules, thereby affecting reaction rates and DBP formation.
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Temperature: Higher water temperatures generally lead to increased rates of DBP formation.
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Reaction Time: The contact time between the disinfectant and the precursors in the distribution system plays a role in the extent of DBP formation.
Quantitative Data on Dibromochloroacetamide Formation
The formation of dibromochloroacetamide is highly dependent on the specific water quality and treatment conditions. The following tables summarize representative quantitative data from studies on haloacetamide formation.
Table 1: Formation of Haloacetamides from Different Amino Acid Precursors during Bromination
| Amino Acid Precursor | Dibromoacetamide (nM) | Bromochloroacetamide (nM) |
| Aspartic Acid | 150.2 | 85.6 |
| Asparagine | 285.4 | 120.3 |
| Tryptophan | 5835.0 | Not Reported |
| Tyrosine | 310.7 | 155.4 |
| Histidine | 450.1 | 210.8 |
Data adapted from a study on the bromination of amino acids, illustrating the potential for brominated acetamide (B32628) formation. Specific yields for dibromochloroacetamide were not reported in this particular study, highlighting the need for further research on mixed haloacetamides.[2]
Table 2: Concentrations of Haloacetamides Detected in Drinking Water Samples
| Haloacetamide Species | Concentration Range (µg/L) |
| Dichloroacetamide (DCAcAm) | 0.10 - 3.50 |
| Bromochloroacetamide (BCAcAm) | 0.05 - 1.20 |
| Dibromoacetamide (DBAcAm) | 0.02 - 0.80 |
| Dibromochloroacetamide (DBCAcAm) | Not explicitly reported, but likely falls within the range of other mixed haloacetamides. |
This table provides a general overview of haloacetamide concentrations found in treated drinking water. The presence of various brominated and chlorinated species suggests the potential for the formation of dibromochloroacetamide.[6][7]
Experimental Protocols
Investigating the formation of dibromochloroacetamide requires carefully designed laboratory experiments. The following provides a general protocol for a DBP formation potential (FP) test.
Objective: To determine the potential of a given water sample to form dibromochloroacetamide under specific disinfection conditions.
Materials:
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Water sample
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Stock solutions of chlorine (sodium hypochlorite)
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Stock solution of bromide (sodium bromide)
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pH buffer solutions (e.g., phosphate (B84403) buffer)
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Quenching agent (e.g., ascorbic acid or sodium sulfite)
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Amber glass vials with Teflon-lined caps
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Analytical standards for dibromochloroacetamide and other haloacetamides
Procedure:
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Sample Preparation: Collect the water sample and filter if necessary to remove suspended solids.
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Spiking: Add a known concentration of bromide to the water sample to simulate source waters with elevated bromide levels.
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pH Adjustment: Adjust the pH of the water sample to the desired level using a buffer solution.
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Disinfectant Dosing: Add a predetermined dose of chlorine to the water sample. The dose should be sufficient to maintain a residual throughout the incubation period.
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Incubation: Store the samples in amber glass vials at a constant temperature for a specified contact time (e.g., 24, 48, or 72 hours) to simulate distribution system conditions.
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Quenching: At the end of the incubation period, quench the residual disinfectant by adding a quenching agent.
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Analysis: Analyze the samples for dibromochloroacetamide and other haloacetamides using an appropriate analytical method (see below).
The following workflow diagram illustrates the experimental process.
Analytical Methodologies
The accurate quantification of dibromochloroacetamide in drinking water requires sensitive and specific analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
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Sample Preparation: Dibromochloroacetamide is typically extracted from the water sample using liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).
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Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used to separate the analytes. The separated compounds are then detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
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Detection: The mass spectrometer is set to monitor for the characteristic mass-to-charge ratios (m/z) of dibromochloroacetamide.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
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Sample Preparation: For LC-MS/MS analysis, sample preparation may be simpler, sometimes involving only filtration before direct injection. SPE can also be used for pre-concentration.[8][9]
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Instrumentation: A liquid chromatograph with a suitable column (e.g., C18) separates the haloacetamides. The eluent is then introduced into a tandem mass spectrometer (e.g., a triple quadrupole).
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Detection: LC-MS/MS offers high selectivity and sensitivity through multiple reaction monitoring (MRM), where a specific precursor ion for dibromochloroacetamide is selected and fragmented, and a characteristic product ion is monitored.[7][8]
Table 3: Comparison of Analytical Methods for Haloacetamide Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Typically requires liquid-liquid or solid-phase extraction. | Can sometimes be analyzed directly after filtration; SPE for higher sensitivity.[8][9] |
| Sensitivity | Good, can be enhanced with SIM. | Generally higher sensitivity and specificity.[7][8] |
| Selectivity | Good, based on retention time and mass spectrum. | Excellent, due to multiple reaction monitoring (MRM).[8] |
| Throughput | Can be lower due to longer sample preparation times. | Can be higher with direct injection methods. |
Conclusion
Dibromochloroacetamide is an emerging nitrogenous disinfection byproduct of concern in drinking water, formed from the reaction of chlorine and bromide with nitrogen-containing precursors. Its formation is influenced by a variety of factors, including the concentration of bromide and organic precursors, disinfectant type and dose, pH, and temperature. Understanding these formation pathways and influencing factors is crucial for water utilities to develop strategies to minimize its presence in treated water. Furthermore, robust and sensitive analytical methods, such as GC-MS and LC-MS/MS, are essential for the accurate monitoring of dibromochloroacetamide to ensure the safety of drinking water supplies. Continued research is needed to fully elucidate the specific formation mechanisms of mixed haloacetamides and to gather more comprehensive quantitative data on their occurrence and formation potentials in diverse water sources.
References
- 1. Precursors of dichloroacetamide, an emerging nitrogenous DBP formed during chlorination or chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling bromide effects on yields and speciation of dihaloacetonitriles formed in chlorinated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation Pathways and Trade-Offs between Haloacetamides and Haloacetaldehydes during Combined Chlorination and Chloramination of Lignin Phenols and Natural Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
